molecular formula C10H8BrNO2 B2908338 6-Bromo-7-methoxyisoquinolin-1(2H)-one CAS No. 758710-73-5

6-Bromo-7-methoxyisoquinolin-1(2H)-one

Cat. No.: B2908338
CAS No.: 758710-73-5
M. Wt: 254.083
InChI Key: AMNILIVRJMIOAX-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxyisoquinolin-1(2H)-one typically involves the bromination and methoxylation of isoquinoline derivatives. A common synthetic route might include:

    Bromination: Isoquinoline can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Methoxylation: The brominated isoquinoline can then be reacted with methanol in the presence of a base like sodium methoxide to introduce the methoxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar reagents and conditions but optimized for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Oxidized derivatives of the isoquinoline ring.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxyisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoisoquinoline: Lacks the methoxy group, which may affect its reactivity and applications.

    7-Methoxyisoquinoline: Lacks the bromine atom, which may influence its chemical properties and biological activities.

    Isoquinolin-1(2H)-one: The parent compound without bromine or methoxy substitutions.

Properties

IUPAC Name

6-bromo-7-methoxy-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNILIVRJMIOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC(=O)C2=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

758710-73-5
Record name 6-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one
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